(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Übersicht

Beschreibung

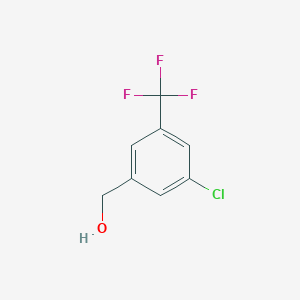

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Chloro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed:

Oxidation: 3-Chloro-5-(trifluoromethyl)benzaldehyde or 3-Chloro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Chloro-5-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is characterized by a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of 210.58 g/mol.

Chemistry

- Intermediate in Organic Synthesis : This compound is extensively used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 4-(Trifluoromethyl)phenol | Antioxidant | |

| 2-Methyl-6-phenylethynylpyridine | mGluR5 antagonism |

- Anticancer Activity : Compounds with similar structures have shown potential anticancer properties. Studies suggest that the trifluoromethyl group enhances the compound's potency in inhibiting key enzymes involved in cancer cell proliferation.

Medicine

- Pharmaceutical Development : The compound is being explored as a lead for developing new pharmaceuticals due to its unique biological activities. Its ability to inhibit microbial fatty acid synthase suggests potential therapeutic applications.

Antibacterial Screening

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, indicating its potential as a lead compound for antibiotic development.

Anticancer Efficacy

Preclinical trials have shown that derivatives of this compound can reduce tumor growth in specific cancer models. The presence of the trifluoromethyl group is linked to improved enzyme inhibition potency compared to non-fluorinated analogs.

Biologische Aktivität

The compound (3-Chloro-5-(trifluoromethyl)phenyl)methanol is a member of the class of trifluoromethyl-substituted phenolic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a chlorine atom and a trifluoromethyl group attached to a phenolic ring. The trifluoromethyl group is known for enhancing metabolic stability and bioactivity due to its strong electron-withdrawing nature, which can significantly influence the compound's interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that trifluoromethyl-substituted phenolic compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | Reference |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)phenyl)methanol | Antibacterial | |

| 4-(Trifluoromethyl)phenol | Antioxidant | |

| 2-Methyl-6-phenylethynylpyridine | mGluR5 antagonism |

Anticancer Activity

Trifluoromethyl-containing compounds have been associated with anticancer properties. For example, studies have demonstrated that related compounds can inhibit key enzymes involved in cancer cell proliferation . The presence of the trifluoromethyl group has been linked to improved potency in inhibiting enzyme activity compared to non-fluorinated analogs .

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit microbial fatty acid synthase (FAS), which is critical for bacterial cell wall synthesis .

- Receptor Interaction : Similar compounds have shown the ability to interact with various receptors, suggesting potential pathways for therapeutic effects .

- Oxidative Stress Modulation : The antioxidant properties of related phenolic compounds may play a role in mitigating oxidative stress in cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Screening : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, showing promise as a lead compound for antibiotic development.

- Anticancer Efficacy : Preclinical trials indicated that derivatives of this compound could reduce tumor growth in specific cancer models, warranting further investigation into its therapeutic potential.

Eigenschaften

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJWEABQQBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397424 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-87-3 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.